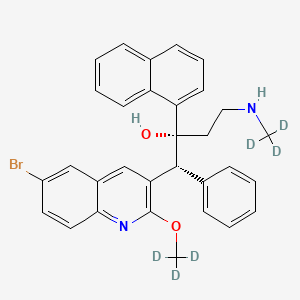
Bedaquiline impurity 2-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bedaquiline impurity 2-d6 is a deuterium-labeled derivative of Bedaquiline, a diarylquinoline agent. Bedaquiline is primarily used to treat multidrug-resistant tuberculosis by inhibiting the Mycobacterium tuberculosis F1FO-ATP synthase through targeting both the c- and ε-subunits . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of Bedaquiline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bedaquiline impurity 2-d6 involves the incorporation of deuterium into the Bedaquiline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Bedaquiline impurity 2-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can lead to the formation of reduced derivatives .
Applications De Recherche Scientifique
Bedaquiline impurity 2-d6 has several scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Used to study the metabolic pathways and pharmacokinetics of Bedaquiline.
Medicine: Used in the development of new drugs and therapies for tuberculosis.
Industry: Used in the production of high-purity Bedaquiline for pharmaceutical applications.
Mécanisme D'action
Bedaquiline impurity 2-d6 exerts its effects by inhibiting the Mycobacterium tuberculosis F1FO-ATP synthase. This enzyme is essential for the generation of ATP, which is the primary energy source for the bacteria. By inhibiting this enzyme, this compound disrupts the energy production in the bacteria, leading to its death . The molecular targets involved include the c- and ε-subunits of the ATP synthase .
Comparaison Avec Des Composés Similaires
Bedaquiline impurity 2-d6 is unique due to its deuterium labeling, which allows for the study of the pharmacokinetics and metabolic profiles of Bedaquiline. Similar compounds include:
Bedaquiline: The parent compound used to treat multidrug-resistant tuberculosis.
Bedaquiline impurity 2: A non-deuterated impurity of Bedaquiline.
Bedaquiline impurity 4: Another impurity of Bedaquiline with a different chemical structure.
These similar compounds differ in their chemical structures and isotopic labeling, which affects their pharmacokinetic and metabolic profiles.
Propriétés
Formule moléculaire |
C31H29BrN2O2 |
|---|---|
Poids moléculaire |
547.5 g/mol |
Nom IUPAC |
(1R,2R)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31+/m1/s1/i1D3,2D3 |
Clé InChI |
GOBOQBZOZDRXCQ-QGWZZWPZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCC[C@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC([2H])([2H])[2H])O |
SMILES canonique |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















